molecular formula C19H18N2O3 B7911446 4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid

4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid

Cat. No.: B7911446
M. Wt: 322.4 g/mol
InChI Key: PGYBXVIIRBTDIW-UHFFFAOYSA-N
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Description

4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid is a complex organic compound that features a quinoxaline ring system. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isobutyl-3-oxo-3,4-dihydroquinoxaline with a benzoic acid derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with similar core structure but lacking the isobutyl and benzoic acid substituents.

    4-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid: Similar structure with a methyl group instead of an isobutyl group.

    4-(4-Isopropyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid: Similar structure with an isopropyl group instead of an isobutyl group.

Uniqueness

4-(4-Isobutyl-3-oxo-3,4-dihydro-2-quinoxalinyl)benzoic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group and the benzoic acid moiety can enhance its interaction with biological targets and its solubility in various solvents .

Properties

IUPAC Name

4-[4-(2-methylpropyl)-3-oxoquinoxalin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)20-17(18(21)22)13-7-9-14(10-8-13)19(23)24/h3-10,12H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYBXVIIRBTDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C(C1=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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